1,3-bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

beta-adrenergic receptor radioligand binding pharmacological differentiation

The compound 1,3-bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, also known as MY336-a, is a tetrahydroisoquinoline (THIQ) alkaloid produced by the actinomycete Streptomyces gabonae KY-2234. It belongs to the class of isoquinoline alkaloids and is characterized by a fused bicyclic THIQ core bearing two hydroxymethyl groups at positions 1 and 3, a methoxy group at position 7, a methyl substituent at position 6, and a phenolic hydroxyl at position The molecule possesses two defined stereocenters with the (1S,3R) absolute configuration and has a molecular formula of C13H19NO4 with a molecular weight of 253.29 g/mol.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
Cat. No. B12294067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(NC(C2)CO)CO)C(=C1OC)O
InChIInChI=1S/C13H19NO4/c1-7-3-8-4-9(5-15)14-10(6-16)11(8)12(17)13(7)18-2/h3,9-10,14-17H,4-6H2,1-2H3
InChIKeyYZJBKEBOMYOVHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (MY336-a): Microbial β-Adrenergic Receptor Antagonist for Scientific Procurement


The compound 1,3-bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol, also known as MY336-a, is a tetrahydroisoquinoline (THIQ) alkaloid produced by the actinomycete Streptomyces gabonae KY-2234 [1]. It belongs to the class of isoquinoline alkaloids and is characterized by a fused bicyclic THIQ core bearing two hydroxymethyl groups at positions 1 and 3, a methoxy group at position 7, a methyl substituent at position 6, and a phenolic hydroxyl at position 8. The molecule possesses two defined stereocenters with the (1S,3R) absolute configuration and has a molecular formula of C13H19NO4 with a molecular weight of 253.29 g/mol [2]. MY336-a was originally identified and isolated from fermentation broth as a novel beta-adrenergic receptor antagonist [1]. It has been indexed in the MeSH database since 1986 and is commercially available from multiple chemical suppliers as a research-grade biochemical tool.

Why Tetrahydroisoquinoline β-Blockers Cannot Be Interchanged: The Case for MY336-a Specificity in Procurement


Compounds within the tetrahydroisoquinoline β-adrenergic receptor antagonist family cannot be generically substituted due to substantial differences in receptor subtype affinity profiles, intrinsic sympathomimetic activity (ISA), and functional antagonism characteristics. MY336-a exhibits a distinct pharmacological fingerprint: sub-micromolar affinity for both β₁- and β₂-adrenergic receptors (Ki = 0.73 μM and 0.14 μM, respectively) [1], absence of partial agonistic activity, and a non-competitive interaction pattern insensitive to guanine nucleotide modulation [1]. In contrast, structurally related THIQ-derived β-blockers such as soquinolol demonstrate nanomolar potency (Ki β₁ = 3.25 nM, Ki β₂ = 0.85 nM), representing an approximately 200-fold difference in binding affinity [2]. The canonical non-selective β-blocker propranolol displays even higher affinity (Ki β₁ = 1.8 nM, Ki β₂ = 0.8 nM) . These quantitative affinity gaps render simple interchange scientifically invalid for any experimental system where receptor occupancy kinetics, washout characteristics, or partial agonism profiles are critical variables. Furthermore, MY336-a demonstrates a unique natural product biosynthetic origin via Streptomyces gabonae fermentation [1], which distinguishes it from purely synthetic THIQ analogs with different impurity profiles and stereochemical considerations.

Quantitative Differentiation Evidence for 1,3-Bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (MY336-a)


Receptor Binding Affinity Profile: MY336-a vs. Propranolol in Rat Heart and Lung Membrane Preparations

MY336-a demonstrates quantitatively distinct β-adrenergic receptor binding kinetics compared to the reference non-selective β-blocker propranolol. In competitive radioligand binding assays using [³H]dihydroalprenolol ([³H]DHA) as the labeled ligand in rat membrane fractions, MY336-a yields inhibition constants (Ki) of 0.73 μM at cardiac β₁-adrenergic receptors and 0.14 μM at pulmonary β₂-adrenergic receptors [1]. By contrast, propranolol displays Ki values of 1.8 nM (β₁) and 0.8 nM (β₂) under comparable experimental conditions . This represents an approximately 406-fold difference in β₁ affinity and a 175-fold difference in β₂ affinity. An important mechanistic distinction is that 5'-guanylylimidodiphosphate (Gpp(NH)p) does not alter the receptor affinity of MY336-a, suggesting a binding mode that is independent of the G-protein coupling state of the receptor [1]; such data have not been reported for propranolol in the same experimental system.

beta-adrenergic receptor radioligand binding pharmacological differentiation

β₁ vs. β₂ Subtype Selectivity Ratio: Comparative Analysis of MY336-a and Soquinolol

The β₂/β₁ selectivity ratio provides a critical parameter for receptor subtype discrimination. MY336-a exhibits Ki values of 0.73 μM (β₁, rat heart) and 0.14 μM (β₂, rat lung), yielding a β₂/β₁ affinity ratio of approximately 5.2:1, indicating preferential β₂ binding [1]. In comparison, the structurally related THIQ-derived β-blocker soquinolol shows Ki values of 3.25 nM (β₁) and 0.85 nM (β₂), giving a β₂/β₁ ratio of approximately 3.8:1, also with β₂ preference but at substantially higher absolute affinity [2]. Propranolol, a non-THIQ comparator, shows minimal subtype discrimination with Ki values of 1.8 nM (β₁) and 0.8 nM (β₂), corresponding to a β₂/β₁ ratio of approximately 2.25:1 . This places MY336-a at a unique position within the THIQ β-blocker landscape: moderate affinity combined with a distinguishable β₂ preference that differs from both soquinolol and propranolol.

receptor subtype selectivity THIQ β-blocker binding profile

Functional Antagonism and Intrinsic Sympathomimetic Activity: MY336-a vs. Isoproterenol in Isolated Tissue Preparations

Functional pharmacological characterization provides a differentiation axis that cannot be inferred from binding data alone. MY336-a was demonstrated to inhibit the positive chronotropic and inotropic effects of the β-adrenoceptor agonist isoproterenol in isolated guinea-pig atria, and to antagonize isoproterenol-induced relaxation of tone in isolated guinea-pig trachea [1]. Critically, MY336-a showed no detectable partial agonistic (intrinsic sympathomimetic) activity in either the atrial or tracheal preparations, establishing it as a neutral antagonist at both β₁ and β₂ receptor subtypes in functional tissue assays [1]. This contrasts with several clinically used β-blockers such as pindolol and acebutolol, which possess measurable ISA. Within the THIQ class, soquinolol has also been characterized as devoid of ISA [2], but the key distinction for MY336-a lies in its micromolar potency range, which provides a wider experimental window for concentration-response studies without the steep dose-response curves associated with nanomolar-potency agents.

functional pharmacology isolated tissue assay intrinsic sympathomimetic activity

In Vivo Hemodynamic Profile: Negative Inotropic Action in Anesthetized Canine Model

The in vivo cardiovascular profile of MY336-a was characterized in anesthetized dogs. Intravenous administration of MY336-a at a dose of 1 mg/kg produced a measurable negative inotropic effect, quantified as a 32.6% reduction in left ventricular dp/dt max (a key index of cardiac contractility) [1]. This in vivo efficacy data provides a benchmark for the compound's functional β₁-adrenergic receptor blockade in a whole-organism system. While propranolol is well-established to produce negative inotropic effects at comparable or lower doses (typically 0.1–1 mg/kg i.v. in canine models), the quantitative magnitude of effect at a defined dose provides a procurement-relevant reference point for researchers designing in vivo experiments requiring controlled, moderate β-blockade. Importantly, the natural product origin and unique scaffold of MY336-a also distinguish it from synthetic aryloxypropanolamine β-blockers (e.g., propranolol, atenolol) in terms of metabolic fate and potential off-target interactions—a consideration for integrative physiological studies.

in vivo pharmacology hemodynamics negative inotropy

Unique Biosynthetic Origin: Microbial Natural Product vs. Synthetic THIQ β-Blockers

MY336-a is distinguished from all other known THIQ-derived β-adrenergic receptor antagonists by its origin as a microbial natural product. It is produced by fermentation of Streptomyces gabonae strain KY-2234 and isolated from the fermentation broth [1]. This contrasts with soquinolol, which is a fully synthetic compound derived from chemical modification of the tetrahydroisoquinoline scaffold [2]. Similarly, propranolol is a synthetic aryloxypropanolamine. The natural product origin of MY336-a has implications for procurement: (1) the compound is obtained via fermentation and purification rather than multi-step chemical synthesis, resulting in a distinct impurity profile; (2) the molecule carries the (1S,3R) absolute stereochemistry established biosynthetically, which may differ from synthetic racemic or enantioselective routes ; and (3) as a microbial secondary metabolite, MY336-a may serve as a scaffold for semi-synthetic derivatization programs, as evidenced by published synthetic methodology targeting MY336-a analogs [3]. Physical characterization data (melting point: 177–178°C; appearance: colorless needle crystals; solubility: methanol and water) provide additional identity verification parameters relevant to quality control upon procurement .

natural product biosynthesis Streptomyces gabonae

Evidence-Backed Application Scenarios for MY336-a (1,3-Bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol) in Scientific Research


β-Adrenergic Receptor Pharmacology: Moderate-Affinity Neutral Antagonist Tool for Washout-Reversible Studies

MY336-a's micromolar Ki values (0.73 μM β₁, 0.14 μM β₂) and absence of intrinsic sympathomimetic activity make it an ideal neutral antagonist for experiments requiring reversible receptor blockade [1]. Unlike propranolol (Ki ~1.8 nM β₁, ~0.8 nM β₂) , which exhibits near-irreversible binding kinetics in many assay formats, MY336-a allows for controlled, titratable β-receptor occupancy with predictable washout characteristics. This is particularly valuable in receptor desensitization and resensitization studies, where persistent antagonist occupancy confounds interpretation of receptor trafficking dynamics. The confirmed lack of partial agonism in both atrial (β₁) and tracheal (β₂) functional assays [1] ensures that observed effects reflect pure antagonism without confounding receptor activation.

Natural Product Scaffold Derivatization: Semi-Synthetic Chemistry Programs Targeting β-Adrenergic and Antitumor Activity

As a microbial natural product with a distinct tetrahydroisoquinoline scaffold, MY336-a serves as a privileged starting point for semi-synthetic derivatization programs. The bis-THIQ alkaloid class, to which MY336-a is structurally related, includes FDA-approved antitumor agents trabectedin and lurbinectedin, which have demonstrated potent antitumor properties [1]. The presence of two primary alcohol groups (hydroxymethyl at positions 1 and 3), a phenolic hydroxyl (position 8), and a methoxy group (position 7) provides multiple sites for selective chemical modification, enabling systematic structure-activity relationship exploration. Published synthetic methodologies for MY336-a analogs , including enantioselective routes to its key intermediates , further support its utility as a versatile synthetic building block.

G-Protein-Independent β-Receptor Binding Studies: Mechanistic Pharmacology of Receptor-G Protein Uncoupling

A unique mechanistic feature of MY336-a is that its receptor affinity is not modulated by 5'-guanylylimidodiphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog that promotes receptor-G protein uncoupling [1]. This property distinguishes MY336-a from many conventional β-blockers whose binding is sensitive to guanine nucleotide regulation, and positions it as a specialized tool for investigating the structural determinants of ligand-receptor interactions independent of G-protein coupling state. Researchers studying conformational selectivity, biased signaling, or the pharmacology of constitutively active receptor mutants can leverage this Gpp(NH)p-insensitive binding profile to interrogate receptor states that are conformationally distinct from those stabilized by classical antagonists.

Cardiovascular Pharmacology: In Vivo β-Blockade with Defined Hemodynamic Benchmark

The documented in vivo hemodynamic effect of MY336-a—a 32.6% reduction in left ventricular dp/dt max at 1 mg/kg i.v. in anesthetized dogs [1]—provides a quantitative reference point for researchers designing cardiovascular pharmacology experiments. This defined efficacy benchmark enables rational dose selection in preclinical models without extensive pilot studies. The compound's microbial origin and distinct chemical scaffold from aryloxypropanolamine β-blockers (e.g., propranolol, atenolol) also make it valuable for comparative studies investigating scaffold-dependent differences in tissue distribution, metabolic clearance, and off-target cardiovascular effects. The MeSH indexing and inclusion in pharmacological databases facilitate literature retrieval and cross-referencing for experimental design.

Quote Request

Request a Quote for 1,3-bis(hydroxymethyl)-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.